molecular formula C8H14Cl2N2 B1424900 1-(5-chloropentyl)-1H-pyrazole hydrochloride CAS No. 1251923-16-6

1-(5-chloropentyl)-1H-pyrazole hydrochloride

Cat. No. B1424900
M. Wt: 209.11 g/mol
InChI Key: ZTCUERRKWFCQBU-UHFFFAOYSA-N
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Description

“1-(5-chloropentyl)-1H-pyrazole hydrochloride” is a chemical compound that contains a pyrazole ring, a five-membered aromatic ring with two nitrogen atoms, and a 5-chloropentyl group, which is a five-carbon alkyl chain with a chlorine atom attached. The hydrochloride indicates that it’s a salt formed with hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The 5-chloropentyl group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a 5-chloropentyl chain. The presence of the nitrogen atoms in the pyrazole ring and the chlorine atom in the 5-chloropentyl group would create regions of polarity in the molecule .


Chemical Reactions Analysis

As an organochlorine compound, it might undergo nucleophilic substitution reactions. The nitrogen atoms in the pyrazole ring could potentially act as a base or nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, organochlorine compounds are denser than water and have higher boiling and melting points compared to related hydrocarbons .

Scientific Research Applications

Synthesis Methods

1-(5-chloropentyl)-1H-pyrazole hydrochloride plays a role in the synthesis of various pyrazole derivatives. Methods such as ultrasound irradiation have been used for synthesizing 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives, showcasing advantages like high yields and environmentally friendly processes (Huang et al., 2014). Moreover, microwave-assisted methods enable the synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles in a single step using hydrochloride salt of phenylhydrazines (Venkateswarlu et al., 2018).

Pharmaceutical Applications

1-(5-chloropentyl)-1H-pyrazole hydrochloride is instrumental in the development of compounds with potential pharmaceutical applications. For instance, novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have shown significant cytotoxic effects against cancer cell lines, indicating their potential as antiproliferative agents (Ananda et al., 2017).

Chemical Structure Analysis

Research has also focused on the structural and spectral analysis of pyrazole derivatives. Studies involving combined experimental and theoretical approaches have been conducted on biologically important pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing valuable insights into their chemical properties (Viveka et al., 2016).

Antimicrobial Properties

Some derivatives synthesized from 1-(5-chloropentyl)-1H-pyrazole hydrochloride have shown antimicrobial properties. For example, pyrazole-1-carboxamide derivatives exhibited antimicrobial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Sharshira & Hamada, 2011).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. Generally, organochlorine compounds can be hazardous and should be handled with care. They may cause irritation to the skin and eyes, and may be harmful if ingested or inhaled .

Future Directions

The future research directions would depend on the intended use of this compound. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications. Additionally, understanding its reactivity could open up new synthetic routes to other pyrazole derivatives .

properties

IUPAC Name

1-(5-chloropentyl)pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c9-5-2-1-3-7-11-8-4-6-10-11;/h4,6,8H,1-3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCUERRKWFCQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloropentyl)-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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